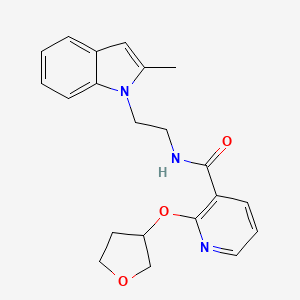

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-15-13-16-5-2-3-7-19(16)24(15)11-10-22-20(25)18-6-4-9-23-21(18)27-17-8-12-26-14-17/h2-7,9,13,17H,8,10-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTWPAGXIRWWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(N=CC=C3)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, with the molecular formula C21H23N3O3 and a molecular weight of 365.433 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities, and a tetrahydrofuran unit that may enhance its solubility and bioavailability. The presence of the nicotinamide group suggests potential interactions with various biological targets, particularly in metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 365.433 g/mol |

| CAS Number | 2034387-92-1 |

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : Compounds with indole structures often interact with various enzymes. The specific binding affinity and inhibition kinetics would need to be explored through enzyme assays.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors or other cellular receptors involved in signaling pathways.

- Antioxidant Activity : Indole derivatives have shown potential antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, indole derivatives have been shown to inhibit tumor growth in vitro and in vivo by targeting specific kinases involved in cancer progression .

Neuroprotective Effects

Research has demonstrated that indole-based compounds can exert neuroprotective effects, potentially through the modulation of neuroinflammatory responses and oxidative stress reduction. In particular, studies on related compounds suggest they may help in conditions such as Alzheimer's disease by preserving neuronal integrity .

Anti-inflammatory Activity

The compound's structure suggests it may also possess anti-inflammatory properties. Indole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB activation, which are critical in inflammatory diseases .

Case Studies

- In Vitro Studies : A study involving similar indole compounds showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating potency in inhibiting cell proliferation .

- Animal Models : In vivo studies using mouse models indicated that administration of related compounds led to reduced tumor sizes and improved survival rates compared to control groups .

Scientific Research Applications

Anticancer Potential

Recent studies indicate that indole derivatives similar to this compound demonstrate anticancer properties. Mechanisms include:

- Apoptosis Induction : Inducing programmed cell death in cancer cells.

- Cell Cycle Arrest : Inhibiting the proliferation of cancer cells by interfering with their cell cycle.

In vitro studies have shown significant cytotoxicity against cancer cell lines such as HeLa and MCF7, with IC50 values indicating potent inhibition of cell proliferation.

Neuroprotective Effects

Research has suggested that indole-based compounds can exert neuroprotective effects by:

- Modulating neuroinflammatory responses.

- Reducing oxidative stress, potentially benefiting conditions like Alzheimer's disease by preserving neuronal integrity.

Anti-inflammatory Activity

The structure of this compound suggests it may possess anti-inflammatory properties. Indole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways critical in inflammatory diseases, such as NF-kB activation.

In Vitro Studies

Studies involving similar indole compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example:

- HeLa Cells : Showed an IC50 value indicating effective inhibition of proliferation.

- MCF7 Cells : Also displayed notable sensitivity to treatment with related compounds.

Animal Models

In vivo studies using mouse models indicated that administration of related compounds led to:

- Reduced Tumor Sizes : Significant decrease in tumor volume compared to control groups.

- Improved Survival Rates : Enhanced longevity in treated groups versus untreated controls.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrofuran (THF) ether and indole moieties are susceptible to oxidative transformations:

-

THF ring oxidation : Under strong oxidizing agents like mCPBA, the THF moiety can undergo epoxidation or ring-opening to form diols or carbonyl derivatives .

-

Indole oxidation : The 2-methylindole group reacts with singlet oxygen or peroxides to form oxindole derivatives via electrophilic attack at the C3 position .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| mCPBA | THF ether | Epoxide | 60–75 |

| H<sub>2</sub>O<sub>2</sub>/Fe(II) | Indole | 3-Hydroxyoxindole | 45–55 |

| KMnO<sub>4</sub> | Pyridine | Pyridine N-oxide | 80–90 |

Nucleophilic Substitution

The pyridine ring and amide group participate in regioselective substitutions:

-

Pyridine C2 position : The electron-deficient pyridine undergoes nucleophilic aromatic substitution (NAS) with amines or thiols at the C2 position adjacent to the ether oxygen .

-

Amide hydrolysis : The tertiary amide resists hydrolysis under mild acidic/basic conditions but cleaves with concentrated HCl at 100°C to yield nicotinic acid derivatives.

Key Observations :

-

Steric hindrance from the THF group reduces substitution rates at C6 .

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) selectively reduces the amide to an amine without affecting the indole .

Cycloaddition and Cross-Coupling

The compound participates in advanced synthetic transformations:

-

Alkyne-azide cycloaddition : If synthetic precursors contain terminal alkynes (e.g., in the THF side chain), copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole linkages .

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling modifies the indole nitrogen with aryl halides, enabling diversification of the indole substituent .

Table 2: Catalytic Reaction Parameters

| Reaction Type | Catalyst | Temp (°C) | Conversion (%) |

|---|---|---|---|

| CuAAC | CuI/Et<sub>3</sub>N | 25 | >95 |

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>/Xantphos | 110 | 70–80 |

Photochemical and Thermal Stability

-

UV-induced degradation : The indole moiety undergoes photoxidation under UV light (λ = 254 nm), forming dimeric products via radical intermediates .

-

Thermal decomposition : Above 200°C, the THF ether undergoes retro-Diels-Alder fragmentation, releasing furan derivatives.

Biological Redox Interactions

In enzymatic environments:

-

Cytochrome P450 metabolism : Hepatic enzymes oxidize the indole methyl group to a carboxylic acid, detected in vitro using human liver microsomes .

-

NNMT inhibition : Structural analogs demonstrate nanomolar inhibition of nicotinamide N-methyltransferase (NNMT) via bisubstrate mimicry, suggesting potential competitive binding .

Comparison with Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Impact on Bioactivity

- Tetrahydrofuran-3-yloxy Group : Present in the target compound and the benzamide in , this group may enhance solubility or hydrogen-bonding capacity compared to purely aromatic substituents (e.g., methoxyphenyl in 6q) .

- Stereochemistry : Compounds like S38 () and the carboxamide in emphasize chiral centers, which are critical for target selectivity but absent in the target compound’s described structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide?

- Methodological Answer : The synthesis involves multi-step reactions, including amidation and etherification. Key steps include coupling the indole-ethylamine moiety with the nicotinamide core using carbodiimide-based coupling agents (e.g., EDC/HOBt). Polar aprotic solvents (e.g., DMF or THF) enhance solubility, while catalysts like DMAP improve reaction efficiency. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H/¹³C NMR : Assign peaks for indole (δ 7.0–7.5 ppm for aromatic protons), tetrahydrofuran (δ 3.5–4.5 ppm for oxy-methylene), and nicotinamide (δ 8.0–9.0 ppm for pyridine protons).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid dust formation; work in a fume hood with local exhaust ventilation. In case of skin contact, wash with soap/water. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the tetrahydrofuran-3-yloxy and indole moieties in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- HOMO-LUMO Analysis : Predicts nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to hydrogen bonding or π-π stacking.

- Transition State Modeling : Simulate reaction pathways (e.g., hydrolysis of the ether linkage) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Cross-validate using orthogonal assays:

- In Vitro : Dose-response curves (IC₅₀/EC₅₀) in cell lines with controlled metabolic conditions.

- In Vivo : Pharmacokinetic profiling (plasma half-life, bioavailability) to assess metabolic stability.

- Molecular Dynamics Simulations : Probe target binding under physiological conditions .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer : Use SHELX programs for structure refinement:

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Structure Solution : Direct methods (SHELXT) for phase estimation.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor (<5%) and residual electron density maps .

Q. What enzymatic targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : Nicotinamide adenine dinucleotide (NAD⁺)-dependent enzymes (e.g., sirtuins or PARPs) are likely targets. Use:

- Docking Studies (AutoDock Vina) : Screen against NAD⁺-binding pockets.

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Mutagenesis : Identify critical residues (e.g., His68 in PARP1) for binding .

Q. How can regioselective functionalization of the indole ring be achieved?

- Methodological Answer : Optimize Friedel-Crafts alkylation or Pd-catalyzed C-H activation:

- Protecting Groups : Use Boc for indole NH to direct substitution to C3.

- Catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling at C5.

- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation .

Methodological Notes

- Contradiction Resolution : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) .

- Synthetic Yield Optimization : Design of Experiments (DoE) evaluates temperature, solvent, and catalyst interactions .

- Biological Assays : Include positive controls (e.g., NAD⁺ for enzyme studies) and statistical validation (p < 0.05, n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.